2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C16H15F2N3O3S. It is characterized by the presence of difluoromethoxy and methoxyphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(3-methoxyphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Difluoromethoxy)benzylidene]-N-(2-methoxyphenyl)hydrazinecarbothioamide
- 2-Methoxyphenyl isocyanate
- 2-(4-Methoxybenzoyl)benzoic acid
Uniqueness
2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15F2N3O3S |
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Molecular Weight |
367.4g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H15F2N3O3S/c1-23-13-4-2-3-11(9-13)19-16(25)21-20-14(22)10-5-7-12(8-6-10)24-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,25) |
InChI Key |
UPNARYUGBFZURL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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